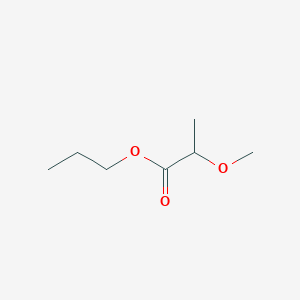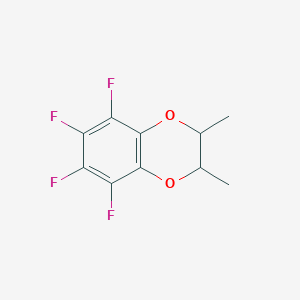
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine is a fluorinated organic compound. It is characterized by the presence of four fluorine atoms and two methyl groups attached to a dihydro-1,4-benzodioxine core. The compound’s unique structure imparts distinct chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine typically involves the fluorination of a suitable precursor. One common method is the reaction of a dihydro-1,4-benzodioxine derivative with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the dihydro-1,4-benzodioxine core, followed by selective fluorination and methylation steps. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized derivatives with various substituents replacing the fluorine atoms.
Scientific Research Applications
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Dimefluthrin: A pyrethroid compound with a similar fluorinated benzene ring structure.
Uniqueness
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
105875-87-4 |
|---|---|
Molecular Formula |
C10H8F4O2 |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8F4O2/c1-3-4(2)16-10-8(14)6(12)5(11)7(13)9(10)15-3/h3-4H,1-2H3 |
InChI Key |
XOFIKCMZMQTBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(O1)C(=C(C(=C2F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


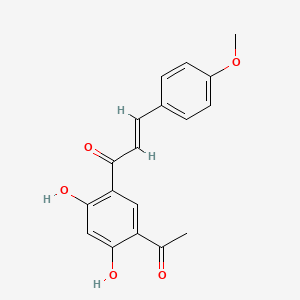
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
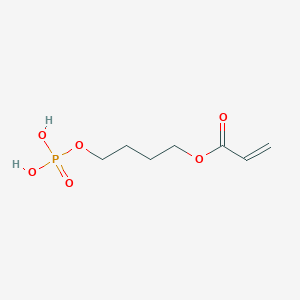
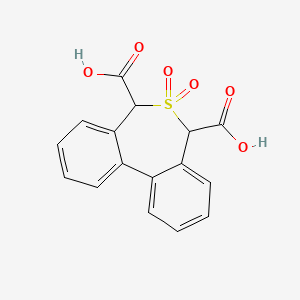

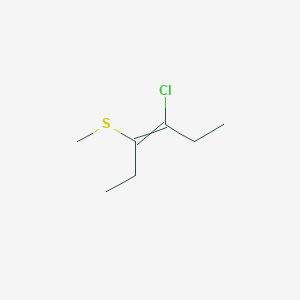

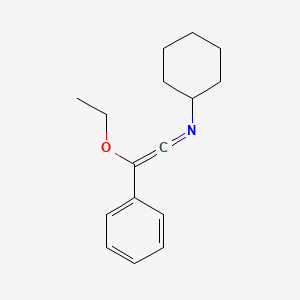
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
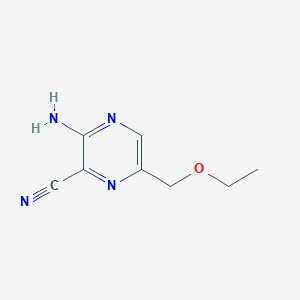
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)

